An In-depth Technical Guide to the Synthesis and Characterization of Hexahydro-1H-pyrrolizine-7a-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of Hexahydro-1H-pyrrolizine-7a-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of hexahydro-1H-pyrrolizine-7a-carboxylic acid, a saturated bicyclic amine with a carboxylic acid moiety at the bridgehead position. This scaffold is of interest in medicinal chemistry due to its presence in various natural products and its potential as a constrained amino acid analogue in drug design. While specific literature on this exact isomer is limited, this document outlines a plausible synthetic approach and expected characterization data based on established chemical principles and data from related structures.
Physicochemical Properties
Hexahydro-1H-pyrrolizine-7a-carboxylic acid is a constitutional isomer of other hexahydro-1H-pyrrolizine-carboxylic acids. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 412283-63-7 | [ChemScene] |
| Molecular Formula | C₈H₁₃NO₂ | [ChemScene] |
| Molecular Weight | 155.19 g/mol | [ChemScene] |
| Topological Polar Surface Area | 40.54 Ų | [ChemScene] |
| Hydrogen Bond Donors | 1 | [ChemScene] |
| Hydrogen Bond Acceptors | 2 | [ChemScene] |
| Rotatable Bonds | 1 | [ChemScene] |
Proposed Synthesis
A likely synthetic route to hexahydro-1H-pyrrolizine-7a-carboxylic acid involves the construction of the pyrrolizidine core followed by the introduction and hydrolysis of a nitrile group at the 7a-position. This strategy is inferred from synthetic routes towards similarly substituted pyrrolizidine alkaloids.
Caption: Proposed synthetic pathway for hexahydro-1H-pyrrolizine-7a-carboxylic acid.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of a Pyrrolizidinone Intermediate
A common strategy for the synthesis of the pyrrolizidine core involves the cyclization of proline derivatives. For instance, a Dieckmann condensation or a related intramolecular cyclization of a suitably substituted proline ester can yield a bicyclic β-keto ester, which can then be further manipulated.
Step 2: Introduction of the Cyano Group at the 7a-Position
The introduction of a cyano group at the bridgehead position can be a challenging transformation. One possible approach involves the reaction of a suitable electrophilic precursor at the 7a-position with a cyanide source.
Step 3: Hydrolysis of 7a-Cyano-hexahydro-1H-pyrrolizine
The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[1]
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Acid-Catalyzed Hydrolysis:
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Dissolve 7a-cyano-hexahydro-1H-pyrrolizine in a mixture of concentrated hydrochloric acid and water.
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Heat the mixture at reflux for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
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Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to the isoelectric point of the amino acid.
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The product may precipitate or can be extracted with a suitable organic solvent.
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Purify the crude product by recrystallization or chromatography.
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Base-Catalyzed Hydrolysis:
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Dissolve 7a-cyano-hexahydro-1H-pyrrolizine in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
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Heat the mixture at reflux for several hours.
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Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to the isoelectric point.
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Isolate and purify the product as described for the acid-catalyzed method.
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Characterization
The characterization of hexahydro-1H-pyrrolizine-7a-carboxylic acid would rely on a combination of spectroscopic techniques to confirm its structure and purity. The following are expected data based on the analysis of similar compounds.
Caption: Workflow for the characterization of hexahydro-1H-pyrrolizine-7a-carboxylic acid.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A broad singlet in the region of 10-12 ppm corresponding to the carboxylic acid proton.- A complex pattern of multiplets in the aliphatic region (approx. 1.5-4.0 ppm) for the 12 protons of the hexahydropyrrolizine core. The bridgehead proton and protons adjacent to the nitrogen are expected to be the most downfield in this region. |
| ¹³C NMR | - A signal in the range of 170-185 ppm for the carboxylic acid carbonyl carbon.- A signal for the quaternary bridgehead carbon (C-7a) to which the carboxyl group is attached.- Several signals in the aliphatic region (approx. 20-70 ppm) corresponding to the other carbons of the pyrrolizidine ring system. |
| IR Spectroscopy | - A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.- A strong C=O stretching absorption around 1700-1725 cm⁻¹.- C-H stretching bands just below 3000 cm⁻¹. |
| Mass Spectrometry (ESI-MS) | - In positive ion mode, an [M+H]⁺ peak at m/z 156.10.- In negative ion mode, an [M-H]⁻ peak at m/z 154.08. |
Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent will affect the observation of the acidic proton.
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¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.
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¹³C NMR Acquisition: Acquire a carbon NMR spectrum, potentially using DEPT-135 and DEPT-90 pulse sequences to aid in the assignment of carbon types.
Infrared (IR) Spectroscopy
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Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils), or use an ATR-FTIR spectrometer for direct analysis of the solid or liquid sample.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
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Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer and acquire spectra in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Applications in Drug Development
Constrained amino acids are valuable tools in medicinal chemistry for the following reasons:
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Conformational Rigidity: The bicyclic nature of the hexahydropyrrolizine core restricts the conformational freedom of the molecule. When incorporated into peptides or peptidomimetics, this can lead to a more defined three-dimensional structure, which can enhance binding affinity and selectivity for biological targets.
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Metabolic Stability: The rigid scaffold can protect against enzymatic degradation, thereby improving the pharmacokinetic profile of a drug candidate.
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Novel Chemical Space: The unique three-dimensional arrangement of functional groups offers the potential to explore novel interactions with protein binding sites that are not accessible to more flexible analogues.
The synthesis and characterization of hexahydro-1H-pyrrolizine-7a-carboxylic acid and its derivatives provide a foundation for their exploration as novel building blocks in the design of next-generation therapeutics.
